molecular formula C24H23N3O5 B608286 JZL195 CAS No. 1210004-12-8

JZL195

Cat. No.: B608286
CAS No.: 1210004-12-8
M. Wt: 433.5 g/mol
InChI Key: QNYRAEKLMNDRFY-UHFFFAOYSA-N
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Description

JZL195 is a potent inhibitor of both fatty acid amide hydrolase and monoacylglycerol lipase, the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol . This compound has gained significant attention in scientific research due to its dual inhibitory action, which enhances the endocannabinoid system’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JZL195 involves the reaction of 4-nitrophenyl chloroformate with 4-(3-phenoxybenzyl)piperazine in the presence of a base . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Enzyme Inhibition Kinetics

JZL195 exhibits distinct reaction kinetics with FAAH and MAGL:

ParameterFAAHMAGL
IC<sub>50</sub>2 nM 4 nM
k<sub>obs</sub>/[I]8,000 M<sup>-1</sup>s<sup>-1</sup> 5,700 M<sup>-1</sup>s<sup>-1</sup>
Selectivity vs. ABHD6>10-fold >10-fold
  • Mechanism : Irreversible carbamoylation of Ser241 (FAAH) and Ser122 (MAGL), blocking substrate hydrolysis .

  • Specificity : Minimal activity against >40 other brain serine hydrolases, including neuropathy target esterase (NTE) (IC<sub>50</sub> >5 μM) .

Endocannabinoid Modulation

  • AEA Hydrolysis : 95% inhibition at 20 mg/kg (i.p.), elevating brain AEA levels by 8-fold .

  • 2-AG Hydrolysis : 95% inhibition, increasing brain 2-AG by 15-fold .

  • Arachidonic Acid : Reduces brain levels stoichiometrically with 2-AG elevation due to blocked MAGL-dependent 2-AG breakdown .

Dose-Dependent Effects

Dose (mg/kg)FAAH InhibitionMAGL InhibitionAEA Increase2-AG Increase
360%50%
885%80%12×
2098%97%15×

Data from

Reaction Stability and Duration

  • Half-Life : Enzyme inhibition persists >10 hours post-administration .

  • Reversibility : Activity partially recovers after 24 hours, requiring 15–30% enzyme reactivation to normalize endocannabinoid levels .

  • Oral Bioavailability : Effective via oral administration with similar pharmacokinetics to intraperitoneal dosing .

Comparative Inhibition Profiles

This compound outperforms single-target inhibitors in key metrics:

InhibitorTargetMax AEA IncreaseMax 2-AG IncreaseTherapeutic Index (TI)
This compoundFAAH/MAGL15×4.9–6.9
PF-3845 (FAAH)FAAH3.1
JZL184 (MAGL)MAGL12×2.5

TI = ED<sub>50</sub>(side effects)/ED<sub>50</sub>(analgesia)

Side Reaction Considerations

  • ABHD6 Inhibition : Occurs at higher doses (IC<sub>50</sub> ≈100 nM) .

  • Off-Target Effects : No significant activity at CB1/CB2 receptors (IC<sub>50</sub> >20 μM) or acetylcholinesterase .

This compound’s carbamate-driven covalent inhibition provides a template for dual FAAH/MAGL therapeutics, balancing potency (low nM IC<sub>50</sub>) and duration (>10 h). Its biochemical profile supports sustained endocannabinoid elevation without receptor activation, offering mechanistic advantages over direct cannabinoid agonists .

Scientific Research Applications

Neuropathic Pain

Research has demonstrated that JZL195 effectively reduces allodynia in murine models of neuropathic pain. In a study involving chronic constriction injury (CCI) models, this compound administration resulted in a dose-dependent reversal of mechanical pain thresholds and increased responses to acetone stimuli. The effective doses ranged from 0.1 to 30 mg/kg, with an ED50 of 2.1 mg/kg for mechanical pain thresholds and 1.5 mg/kg for acetone responses .

Table 1: Efficacy of this compound in Neuropathic Pain Models

Dose (mg/kg)Mechanical Pain Threshold (PWT)Acetone Response
0.1Minimal EffectMinimal Effect
1.0Moderate ImprovementModerate Improvement
2.0Significant ImprovementSignificant Improvement
5.0Maximal EffectMaximal Effect
30.0Diminishing ReturnsDiminishing Returns

Migraine and Trigeminal Pain

This compound has also shown promise in counteracting migraine-like pain. In studies evaluating trigeminal hyperalgesia induced by nitroglycerin, this compound significantly reduced pain responses in animal models, suggesting its potential utility in treating migraine disorders .

Anxiolytic Effects

The anxiolytic properties of this compound have been explored through various behavioral assays. In preclinical models, systemic administration of this compound was found to increase exploratory behavior in stressed mice, indicating a reduction in anxiety-like symptoms. Notably, it was observed that this compound's effects on behavior were distinct from those of selective MAGL inhibitors like JZL184 .

Table 2: Behavioral Outcomes Following this compound Administration

TreatmentTotal Distance Traveled (cm)Percent Light Time (%)Anxiety Index Score
Vehicle15030High
This compound (10 mg/kg)25060Low
JZL184 (10 mg/kg)20040Moderate

Safety Profile

Investigations into the safety profile of this compound indicate that chronic administration does not adversely affect organ weights or plasma oxidative stress markers . This suggests a favorable safety margin for potential therapeutic use.

Mechanism of Action

JZL195 exerts its effects by inhibiting the enzymes fatty acid amide hydrolase and monoacylglycerol lipase . These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of these endocannabinoids, enhancing their physiological effects. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it binds and prevents the enzymes from catalyzing the hydrolysis of endocannabinoids .

Comparison with Similar Compounds

Similar Compounds

    JZL184: Another inhibitor of monoacylglycerol lipase but not fatty acid amide hydrolase.

    URB597: A selective inhibitor of fatty acid amide hydrolase.

    JNJ-42165279: A dual inhibitor similar to JZL195 but with different potency and selectivity profiles.

Uniqueness

This compound is unique due to its dual inhibitory action on both fatty acid amide hydrolase and monoacylglycerol lipase, making it a valuable tool in studying the endocannabinoid system . Its ability to simultaneously increase levels of anandamide and 2-arachidonoylglycerol provides a broader spectrum of physiological effects compared to compounds that inhibit only one of these enzymes.

Biological Activity

JZL195 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key enzymes in the degradation of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.

This compound's primary action involves the inhibition of FAAH and MAGL, leading to increased levels of AEA and 2-AG in the central nervous system. The compound has demonstrated high potency, with IC50 values of approximately 2 nM for FAAH and 4 nM for MAGL . By elevating these endocannabinoids, this compound modulates various physiological processes, including pain perception, mood regulation, and neuroprotection.

Pain Modulation

Anti-Allodynic Efficacy: this compound has been shown to provide significant anti-allodynic effects in models of neuropathic pain. In studies involving chronic constriction injury (CCI) models, this compound produced a dose-dependent reduction in mechanical and cold allodynia. The effective doses for mechanical pain thresholds (PWT) were reported with an ED50 of approximately 2.1 mg/kg, while for acetone-induced responses, it was about 1.5 mg/kg .

Comparison with Other Cannabinoids: this compound exhibited greater anti-allodynic efficacy compared to selective FAAH or MAGL inhibitors. Notably, the side effects associated with this compound occurred at doses significantly higher than those required for therapeutic effects, indicating a favorable therapeutic window .

Behavioral Effects

This compound's effects on locomotor activity have been studied extensively. In rodent models, it was observed that this compound increased endocannabinoid levels in various brain regions, including the nucleus accumbens and prefrontal cortex. Interestingly, elevated levels of 2-AG were inversely correlated with motor activity in treated animals, suggesting that higher endocannabinoid levels may be associated with reduced locomotor activity .

Cognitive Impact: While this compound has shown promise in pain modulation, it also has implications for cognitive function. Studies indicate that this compound can impair short-term memory in mice under certain conditions . This highlights the need for careful consideration of cognitive side effects when evaluating its therapeutic potential.

Cardiovascular Effects

Recent research has explored the cardiovascular implications of this compound administration. In spontaneously hypertensive rats (SHR), chronic administration of this compound resulted in a dose-dependent decrease in blood pressure parameters. Specifically, systolic blood pressure (SBP) and mean blood pressure (MBP) were significantly reduced over a two-week treatment period . These findings suggest potential benefits for managing hypertension through modulation of endocannabinoid signaling.

Summary of Key Findings

Parameter This compound Effect ED50 Values
Mechanical AllodyniaSignificant reduction2.1 mg/kg
Acetone ResponsesSignificant reduction1.5 mg/kg
Side EffectsHigher doses required than therapeuticN/A
Cognitive ImpactImpairs short-term memoryN/A
Blood PressureDecreases SBP and MBP in SHRN/A

Case Studies

  • Neuropathic Pain Management: In a controlled study using CCI models, this compound was administered to evaluate its efficacy against neuropathic pain. Results indicated significant reductions in both mechanical and cold allodynia compared to vehicle controls.
  • Cognitive Function Assessment: A separate study assessed the cognitive effects of this compound through maze tests in mice. Results indicated impaired performance correlating with increased doses of this compound.
  • Hypertension Study: Chronic administration studies on SHR revealed that this compound effectively reduced hypertension markers without significantly affecting normotensive controls.

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of JZL195, and how are its inhibitory potencies validated experimentally?

this compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC50 values of 2 nM and 4 nM, respectively . Its selectivity and efficacy are validated using competitive activity-based protein profiling (ABPP) assays, which confirm near-complete inhibition of FAAH and MAGL in mouse brain membranes at 100 nM . These assays also demonstrate minimal off-target effects on other serine hydrolases, ensuring specificity .

Q. How does this compound modulate endocannabinoid levels in vivo, and what methodologies are used to quantify these changes?

this compound elevates brain levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) by inhibiting their hydrolysis. Liquid chromatography-mass spectrometry (LC-MS) quantifies these lipid mediators, showing dose-dependent increases (e.g., 20 mg/kg i.p. elevates AEA and 2-AG by ~5-fold and ~10-fold, respectively) . Time-course analyses reveal sustained inhibition (>10 hours) using gel-based ABPP and hydrolysis assays .

Q. What in vivo models are commonly used to assess this compound's antinociceptive effects?

The tail immersion assay (thermal nociception) and formalin-induced orofacial pain models are employed. In mice, this compound (20 mg/kg i.p.) reduces pain responses, with effects mediated via CB1 receptors, as shown by antagonist reversal (e.g., AM251) . These models differentiate this compound's dual inhibition from selective FAAH/MAGL inhibitors .

Q. How do researchers distinguish this compound's behavioral effects from nonspecific motor or thermoregulatory changes?

The "tetrad test" evaluates hypomotility, catalepsy, hypothermia, and analgesia. This compound (1 mg/kg) does not alter motor activity, body temperature, or catalepsy in rats, confirming its behavioral specificity in social and anxiety-related paradigms .

Advanced Research Questions

Q. How does this compound induce biphasic effects on social behavior in rodents, and what experimental designs resolve this dose-dependent paradox?

In adult rats, this compound enhances social play at 0.01 mg/kg but reduces social exploration at 1 mg/kg . This biphasic effect is dissected using CB1 antagonist pretreatment (e.g., SR141716A), which blocks both pro-social and anxiogenic effects, confirming CB1-mediated mechanisms . Dose-response studies with tissue-specific lipidomics (e.g., AEA/2-AG measurements) further link behavioral outcomes to regional endocannabinoid fluctuations .

Q. What methodological challenges arise when interpreting this compound's age-dependent effects on endocannabinoid signaling?

Adolescent rats show elevated baseline FAAH activity compared to adults, leading to differential this compound effects: 0.01 mg/kg increases 2-AG (but not AEA) in adolescents, while adults exhibit 2-AG-specific elevation . Researchers address this by stratifying cohorts by age and pairing ABPP with LC-MS to track enzyme activity and lipid levels .

Q. How do contradictory findings on this compound's anxiolytic vs. anxiogenic effects inform experimental design in mood disorder models?

this compound (1 mg/kg) reduces open-arm exploration in the elevated plus maze (anxiogenic) but improves contextual fear memory . Contradictions arise from model-specific variables (e.g., species, administration route). To resolve this, studies incorporate complementary assays (e.g., open-field tests, c-Fos imaging) and control for confounders like locomotor activity .

Q. What advanced electrophysiological techniques elucidate this compound's neuroplasticity effects post-trauma?

In traumatic brain injury (TBI) models, this compound rescues synaptic hyperexcitability in layer 5 pyramidal neurons. Whole-cell patch-clamp recordings measure spontaneous excitatory postsynaptic currents (sEPSCs), while machine learning classifies neuronal phenotypes post-TBI. This compound normalizes intrinsic membrane properties (e.g., input resistance, spike threshold) better than selective FAAH/MAGL inhibitors .

Q. Methodological Considerations

Q. How are pharmacokinetic parameters (e.g., brain penetration, duration) optimized in this compound studies?

  • Brain penetration : this compound achieves high CNS bioavailability, with brain concentrations peaking at 2–4 hours post-i.p. injection .
  • Duration : ABPP-MudPIT assays confirm sustained FAAH/MAGL inhibition (>10 hours) at 20 mg/kg, enabling chronic dosing regimens .
  • Oral administration : Comparable efficacy to i.p. routes is validated via LC-MS and ABPP .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent and receptor-mediated effects?

  • Two-way ANOVA : Evaluates interactions between this compound dose and receptor antagonists (e.g., genotype × treatment effects) .
  • Area under the curve (AUC) : Quantifies cumulative effects in glucose tolerance tests or pain response time courses .
  • Correlation analysis : Links brain endocannabinoid levels to behavioral outcomes (e.g., 2-AG vs. anxiety-like behavior) .

Properties

IUPAC Name

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYRAEKLMNDRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029877
Record name 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210004-12-8
Record name JZL-195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JZL-195
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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